REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[C:10]([O:19][CH2:20][CH3:21])[CH:9]=1.O.[OH-].[Na+]>O1CCCC1>[Cl:7][C:8]1[CH:18]=[CH:17][C:11]([CH2:12][OH:13])=[C:10]([O:19][CH2:20][CH3:21])[CH:9]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl 4-chloro-2-ethoxybenzoate
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OCC)C=C1)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered through celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporate
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Type
|
CUSTOM
|
Details
|
that crystallises
|
Type
|
CUSTOM
|
Details
|
triturate with iso-hexane
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(CO)C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |